2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole
Overview
Description
2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.35 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is 1S/C13H16N2OS/c1-9-15-12-8-11 (2-3-13 (12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 . This indicates that the molecule contains a benzothiazole ring substituted with a methyl group and a piperidinyl ether group.Physical And Chemical Properties Analysis
2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 248.35 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biological Properties
2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole derivatives have been synthesized and evaluated for their biological properties. One study reported the synthesis of new piperidine-substituted benzothiazole derivatives, which showed promising antibacterial and antifungal activities. The synthesis involved reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by a series of chemical transformations. The biological evaluation of these compounds revealed that specific derivatives possessed good antibacterial and antifungal activities, showcasing their potential in antimicrobial research (Shafi et al., 2021).
Drug Discovery Building Blocks
Benzo[d]thiazole derivatives serve as crucial building blocks in drug discovery due to their diverse bioactivities. A study highlighted an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds offer the possibility for substitution at four different positions on the bicyclic structure, enabling extensive exploration of chemical space around the molecule for potential drug discovery applications (Durcik et al., 2020).
Antimicrobial Activity
Thiazolo[3, 2]pyridines containing the pyrazolyl moiety, synthesized from 2-cyanomethyl-4-thiazolinone and further modified with piperidine, displayed significant antimicrobial activities. These compounds underwent various chemical reactions to yield novel thiazolo[3, 2]pyridine derivatives, which were then evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited considerable antimicrobial activities, underscoring the therapeutic potential of these compounds (El-Emary et al., 2005).
Anti-Arrhythmic and Antiproliferative Effects
Piperidine-based thiazole, thiadiazole, and triazole derivatives have been synthesized and tested for their anti-arrhythmic activities. The compounds were obtained through various cyclization reactions involving piperidine and demonstrated significant anti-arrhythmic effects in preclinical studies (Abdel‐Aziz et al., 2009). Additionally, thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized, showing potent antiproliferative effects on human leukemic cells. These findings highlight the potential of such compounds in the development of new therapeutic agents for cardiac arrhythmias and cancer treatment (Sharath Kumar et al., 2014).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-methyl-5-piperidin-4-yloxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-15-12-8-11(2-3-13(12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSNJAAHMUCGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)OC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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